
3,4-Diaminobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diaminobutan-2-ol: is an organic compound with the molecular formula C4H12N2O It is a derivative of butanol, featuring two amino groups and one hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Diaminobutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,4-dinitrobutan-2-ol. This process is carried out in large reactors equipped with palladium or platinum catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-Diaminobutan-2-ol can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form 3,4-diaminobutane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3,4-Dioxobutan-2-ol
Reduction: 3,4-Diaminobutane
Substitution: N-substituted derivatives of this compound
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Diaminobutan-2-ol is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of heterocyclic compounds and polymers.
Biology: In biological research, this compound is utilized as a reagent for the modification of biomolecules. It can be used to introduce amino groups into peptides and proteins, facilitating the study of protein-protein interactions.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of adhesives, coatings, and resins.
Mecanismo De Acción
The mechanism of action of 3,4-Diaminobutan-2-ol involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. These properties make this compound a valuable tool in biochemical and pharmacological studies.
Comparación Con Compuestos Similares
1,4-Diaminobutane:
1,3-Diaminopropane: A shorter chain diamine with two amino groups but no hydroxyl group.
2,3-Diaminobutan-1-ol: A structural isomer with the amino and hydroxyl groups in different positions.
Uniqueness: 3,4-Diaminobutan-2-ol is unique due to the presence of both amino and hydroxyl groups on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The hydroxyl group also enhances its solubility in water, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C4H12N2O |
|---|---|
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
3,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
HHZAHYUACNWGAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


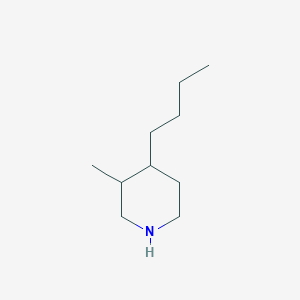
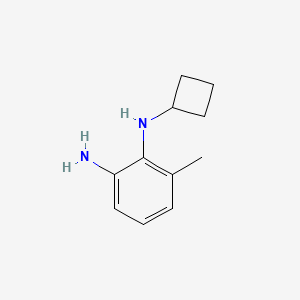
![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)
![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
![N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13308814.png)
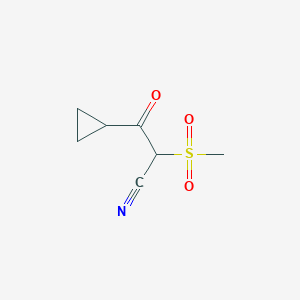
![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
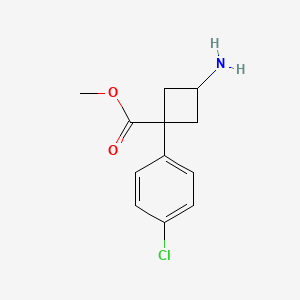
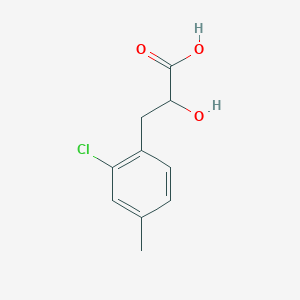
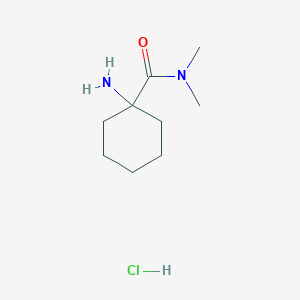
![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)

